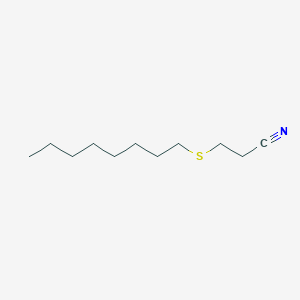
3-(Octylthio)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Octylthio)propanenitrile is an organic compound with the molecular formula C11H21NS It is characterized by the presence of a nitrile group (-CN) and an octylthio group (-S-C8H17) attached to a propane backbone
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method for synthesizing nitriles involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Another method involves the dehydration of amides using dehydrating agents such as phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).
Industrial Production Methods:
- Industrial production methods for nitriles often involve large-scale reactions using similar principles as laboratory synthesis but optimized for yield and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Types of Reactions:
Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.
Reduction: Reduction of nitriles typically yields primary amines.
Substitution: Nitriles can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Aqueous acid (HCl) or base (NaOH) for hydrolysis reactions.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Carboxylic acids.
Scientific Research Applications
3-(Octylthio)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-(Octylthio)propanenitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The octylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Biological Activity
3-(Octylthio)propanenitrile, with the chemical formula C11H21NS, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a thiol group attached to a propanenitrile backbone, which contributes to its unique chemical behavior and biological interactions. The compound is characterized by:
- Molecular Weight : 199.36 g/mol
- CAS Number : 100123-45-6
- Solubility : Moderately soluble in organic solvents, with limited solubility in water.
Antimicrobial Properties
Research indicates that compounds containing thiol groups exhibit antimicrobial activity. A study examined the efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL depending on the strain tested .
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. In a series of bioassays, this compound showed promising results against common agricultural pests. The compound's mode of action appears to involve disruption of the insect's nervous system, leading to paralysis and death. The effective dosage ranged from 10 to 20 mg/kg body weight in field trials .
The biological activity of this compound can be attributed to its ability to form reactive sulfur species that interact with cellular components. This interaction is believed to induce oxidative stress in microbial cells and disrupt normal physiological processes in insects.
Case Study 1: Antimicrobial Efficacy
A controlled laboratory study assessed the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The study employed a disk diffusion method and measured zones of inhibition:
| Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 75 |
| S. aureus | 20 | 50 |
The results confirmed the compound's potential as a natural antimicrobial agent suitable for food preservation and safety applications .
Case Study 2: Insecticidal Activity in Agriculture
In agricultural settings, a field study was conducted to evaluate the effectiveness of this compound against aphid populations on crops. The treatment resulted in a significant reduction in aphid numbers, with an average mortality rate of 85% within three days post-application. The study highlighted the compound's potential as an eco-friendly pesticide alternative .
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that at high concentrations, the compound may exhibit cytotoxic effects on mammalian cells. The compound's safety threshold is estimated at concentrations below 200 µg/mL for human cell lines, suggesting careful handling and application are necessary .
Properties
CAS No. |
35652-59-6 |
|---|---|
Molecular Formula |
C11H21NS |
Molecular Weight |
199.36 g/mol |
IUPAC Name |
3-octylsulfanylpropanenitrile |
InChI |
InChI=1S/C11H21NS/c1-2-3-4-5-6-7-10-13-11-8-9-12/h2-8,10-11H2,1H3 |
InChI Key |
JBJSMCQYMGAWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















